4-Ethylstyrene
Overview
Description
4-Ethylstyrene, also known as 1-ethenyl-4-ethylbenzene, is an organic compound with the molecular formula C10H12. It is a derivative of styrene, where the ethyl group is substituted at the para position of the benzene ring. This compound is a colorless liquid with a characteristic aromatic odor and is used in various industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 4-Ethylstyrene is the enzyme Styrene Monooxygenase (SMO) . SMO is a two-component flavoenzyme composed of a flavin adenine dinucleotide (FAD)-specific styrene epoxidase, StyA (the larger oxygenase domain) that catalyzes the epoxidation of C = C double bonds, and an NADH-specific flavin reductase, StyB (the smaller reductase domain) that catalyzes the two-electron reduction of FAD .
Mode of Action
This compound interacts with its target, SMO, by undergoing an enantioselective epoxidation . This process involves the conversion of the double bond in this compound to an epoxide group, which is a three-membered cyclic ether. This reaction is catalyzed by SMO and results in the formation of a new compound, α-ethylstyrene .
Biochemical Pathways
The interaction of this compound with SMO is part of a larger biochemical pathway known as side-chain oxygenation . This pathway involves the enzymatic conversion of styrene derivatives, like this compound, into more polar compounds through a series of oxidation reactions . The end products of this pathway can include styrene oxides, phenylacetaldehydes, or phenylacetic acids .
Result of Action
The enzymatic action on this compound results in the formation of α-ethylstyrene, a compound with different physical and chemical properties . This transformation could potentially alter the biological activity of this compound, although the specific effects would depend on the context in which this reaction occurs.
Action Environment
The action of this compound and its interaction with SMO can be influenced by various environmental factors. For instance, the activity of SMO can be affected by the presence of other substrates, the pH of the environment, and the temperature . Additionally, the stability of this compound may be influenced by factors such as light, heat, and the presence of oxygen.
Biochemical Analysis
Biochemical Properties
4-Ethylstyrene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates. Additionally, this compound can interact with glutathione S-transferase, an enzyme that facilitates the conjugation of glutathione to reactive intermediates, aiding in their detoxification .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can lead to oxidative stress, resulting in the activation of signaling pathways such as the MAPK and NF-κB pathways. These pathways play crucial roles in regulating inflammation, cell proliferation, and apoptosis. Furthermore, this compound can alter the expression of genes involved in antioxidant defense, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. At the molecular level, this compound can bind to cytochrome P450 enzymes, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in neurotransmission. This inhibition can lead to disruptions in cellular signaling and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of other chemicals. Over time, this compound can degrade into various byproducts, some of which may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent oxidative stress and inflammation, resulting in chronic cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can cause significant toxicity, including liver and kidney damage. Studies have shown that high doses of this compound can lead to the accumulation of reactive intermediates, resulting in oxidative stress and tissue damage. Additionally, threshold effects have been observed, where certain doses of this compound can trigger adverse effects, while lower doses do not .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its detoxification and elimination. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, which are then conjugated with glutathione by glutathione S-transferase. This conjugation facilitates the excretion of this compound and its metabolites from the body. Additionally, this compound can influence metabolic flux and metabolite levels, particularly those related to oxidative stress and antioxidant defense .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria. This localization can influence its activity and function, as well as its potential to cause cellular damage .
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity. Additionally, the compound can accumulate in mitochondria, leading to the generation of reactive oxygen species and oxidative damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethylstyrene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of styrene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Dehydrogenation of Ethylbenzene: Ethylbenzene can be dehydrogenated to form this compound using a catalyst such as iron oxide at high temperatures.
Industrial Production Methods
In industrial settings, this compound is often produced through the dehydrogenation of ethylbenzene. This process involves passing ethylbenzene over a catalyst at elevated temperatures, typically around 600-700°C, to yield this compound along with hydrogen gas as a byproduct .
Chemical Reactions Analysis
Types of Reactions
4-Ethylstyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethylbenzaldehyde or 4-ethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound can produce 4-ethylphenylethane using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to products such as this compound sulfonic acid when reacted with sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sulfuric acid for sulfonation reactions.
Major Products Formed
Oxidation: 4-Ethylbenzaldehyde, 4-ethylbenzoic acid.
Reduction: 4-Ethylphenylethane.
Substitution: This compound sulfonic acid
Scientific Research Applications
4-Ethylstyrene has several applications in scientific research and industry:
Polymer Chemistry: It is used as a monomer in the production of specialty polymers and copolymers, which have applications in coatings, adhesives, and elastomers.
Material Science: this compound-based polymers are used to create materials with specific mechanical and thermal properties.
Biomedical Applications: Research is ongoing into the use of this compound derivatives in drug delivery systems and biomedical devices due to their biocompatibility and stability
Comparison with Similar Compounds
Similar Compounds
Styrene: The parent compound of 4-ethylstyrene, used extensively in the production of polystyrene.
Alpha-Methylstyrene: Another derivative of styrene, used in the production of specialty polymers with different properties.
Vinyl Toluene: Similar to this compound but with a methyl group instead of an ethyl group at the para position.
Uniqueness of this compound
This compound is unique due to the presence of the ethyl group, which imparts different chemical and physical properties compared to its analogs. This makes it suitable for specific applications where enhanced stability and specific reactivity are required .
Properties
IUPAC Name |
1-ethenyl-4-ethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-3-9-5-7-10(4-2)8-6-9/h3,5-8H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFHDVDXYKOSKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55757-90-9 | |
Record name | Poly(4-ethylstyrene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55757-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70188081 | |
Record name | 4-Ethylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3454-07-7 | |
Record name | 4-Ethylstyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3454-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethylstyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethylstyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylstyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.348 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ETHYLSTYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKX7MV36HU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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